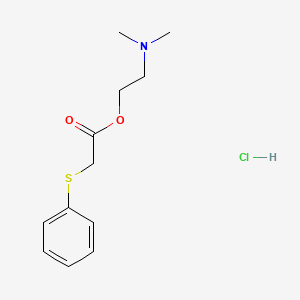
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is a chlorinated organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzodioxine, characterized by the presence of four chlorine atoms at positions 5, 6, 7, and 8 on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 1,4-benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce partially dechlorinated benzodioxine derivatives.
Scientific Research Applications
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorophthalic anhydride: Another chlorinated compound with similar structural features.
Tetrachlorobenzodioxin: A related compound with different chlorine substitution patterns.
Uniqueness
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
37076-89-4 |
|---|---|
Molecular Formula |
C8H4Cl4O2 |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H4Cl4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 |
InChI Key |
UVKULAAJMQTHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



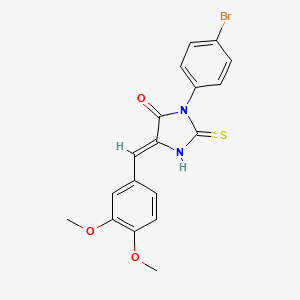
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)




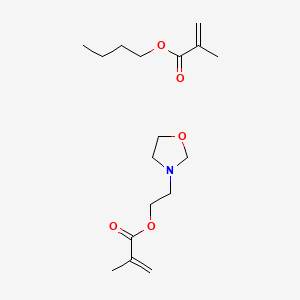
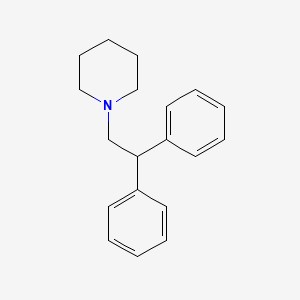


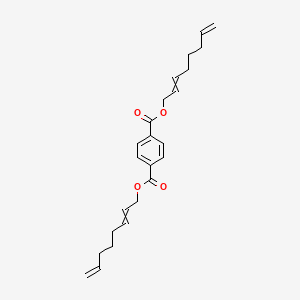
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
